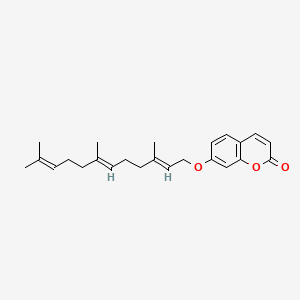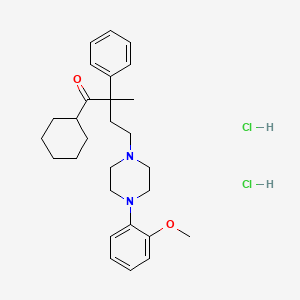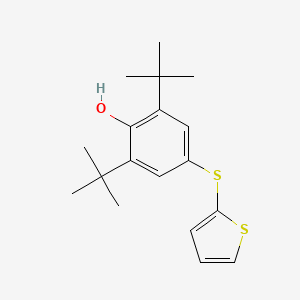
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylthio)-phenol
Overview
Description
RC363 is a derivative of the antioxidant and hypocholesterolemic agent probucol. It is known for its ability to inhibit ferroptosis, a type of programmed cell death characterized by the accumulation of lipid peroxides . RC363 has shown potential in reducing 2,2-diphenyl-1-picrylhydrazyl radicals by approximately 40% in cell-free assays and preventing glutamate-induced toxicity in cultured hippocampal cells .
Chemical Reactions Analysis
RC363 undergoes several types of chemical reactions, including:
Oxidation: RC363 can reduce 2,2-diphenyl-1-picrylhydrazyl radicals by approximately 40% in cell-free assays.
Substitution: As a derivative of probucol, RC363 likely undergoes substitution reactions to modify its structure.
Common reagents and conditions used in these reactions include ethanol, dimethyl sulfoxide, and phosphate-buffered saline . The major products formed from these reactions are not extensively documented.
Scientific Research Applications
RC363 has several scientific research applications, including:
Mechanism of Action
RC363 exerts its effects by inhibiting ferroptosis. It increases the levels of glutathione peroxidase 1 and the activity of glutathione peroxidase in glutamate-challenged hippocampal cells . RC363 also inhibits ferroptosis induced by the glutathione peroxidase 4 inhibitor RSL3 . The molecular targets and pathways involved include the modulation of oxidative stress and the enhancement of antioxidant defenses .
Comparison with Similar Compounds
RC363 is unique due to its dual role as an antioxidant and a ferroptosis inhibitor. Similar compounds include:
Probucol: The parent compound of RC363, known for its antioxidant and hypocholesterolemic properties.
Ferrostatin-1: Another ferroptosis inhibitor that prevents lipid peroxidation.
Liproxstatin-1: A potent inhibitor of ferroptosis that also targets lipid peroxidation.
RC363 stands out due to its specific modifications that enhance its ability to inhibit ferroptosis and reduce oxidative stress .
Properties
IUPAC Name |
2,6-ditert-butyl-4-thiophen-2-ylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS2/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMIDNYWQLUYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)
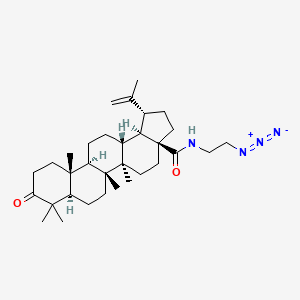
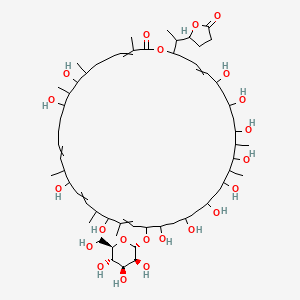

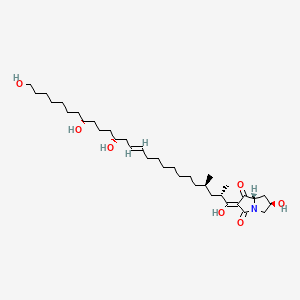
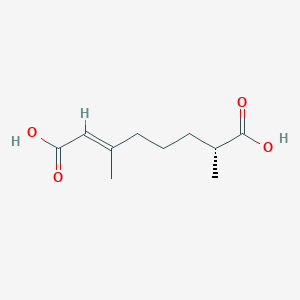
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
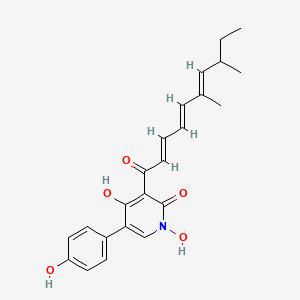
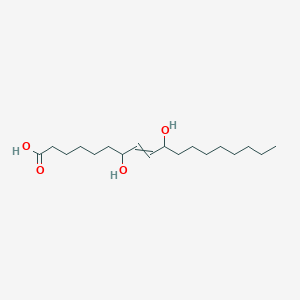
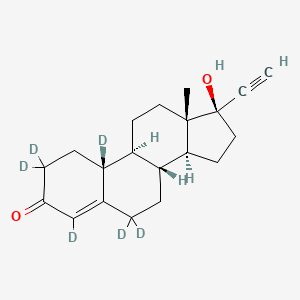
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)
